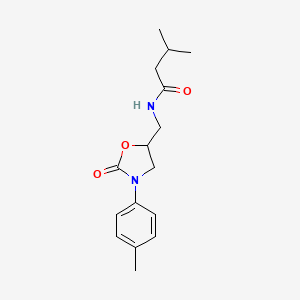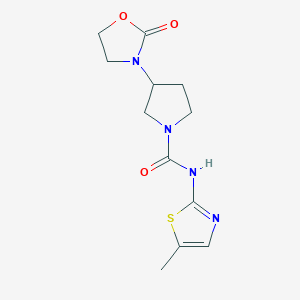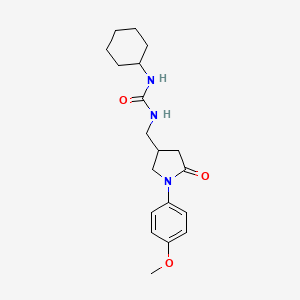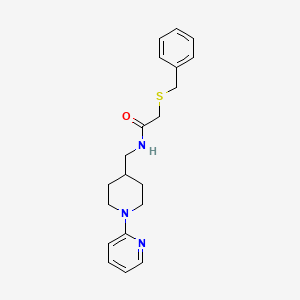
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide (DCB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes and interact with various cellular components.
Mecanismo De Acción
The exact mechanism of action of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases and protein kinases. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Protein kinases are enzymes that add phosphate groups to proteins, which can activate or deactivate them. By inhibiting the activity of these enzymes, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide can alter gene expression and protein activity, leading to various cellular effects.
Biochemical and Physiological Effects:
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience research, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission. 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has shown promising results in inhibiting the growth of cancer cells and modulating neuronal activity, making it a useful tool in cancer and neuroscience research. However, one limitation of using 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Direcciones Futuras
There are several potential future directions for research involving 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide. One area of interest is the development of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide derivatives with improved potency and selectivity. Another area of interest is the use of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1-cyanocyclobutane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction yields 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide as a white solid with a melting point of 180-182°C.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been used in various scientific research studies due to its ability to interact with different cellular components. It has been used as a tool to study the function of various proteins such as histone deacetylases and protein kinases. 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has also been used in cancer research as it has shown promising results in inhibiting the growth of cancer cells. Additionally, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been used in neuroscience research to study the function of ion channels and neurotransmitter receptors.
Propiedades
IUPAC Name |
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-4-1-3-8(10(9)14)11(17)16-12(7-15)5-2-6-12/h1,3-4H,2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLXTZLZVULMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2631599.png)
methanone](/img/structure/B2631600.png)
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2631602.png)
![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)




![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)